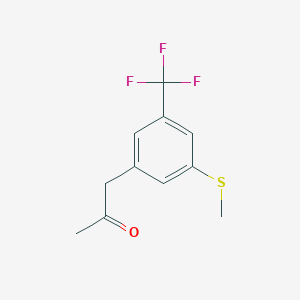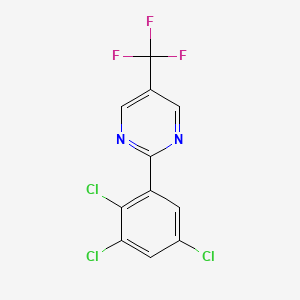
2-(2,3,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine typically involves the reaction of 2,3,5-trichlorobenzonitrile with trifluoromethylpyrimidine under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This may include continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
科学的研究の応用
Chemistry
In chemistry, 2-(2,3,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Medicine
In medicine, derivatives of pyrimidines are often explored for their therapeutic potential. This compound may be investigated for its potential as an antiviral, anticancer, or antimicrobial agent.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(2,3,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine would depend on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2-(2,3,5-Trichlorophenyl)-4-(trifluoromethyl)pyrimidine
- 2-(2,3,5-Trichlorophenyl)-6-(trifluoromethyl)pyrimidine
- 2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine
Uniqueness
The uniqueness of 2-(2,3,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both trichlorophenyl and trifluoromethyl groups can impart unique properties, such as increased lipophilicity and stability.
特性
分子式 |
C11H4Cl3F3N2 |
|---|---|
分子量 |
327.5 g/mol |
IUPAC名 |
2-(2,3,5-trichlorophenyl)-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H4Cl3F3N2/c12-6-1-7(9(14)8(13)2-6)10-18-3-5(4-19-10)11(15,16)17/h1-4H |
InChIキー |
WULHQKAQDUBRMG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C2=NC=C(C=N2)C(F)(F)F)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


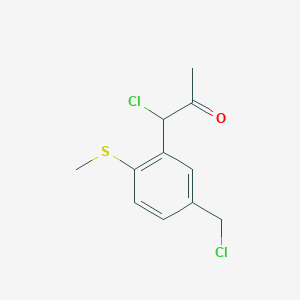

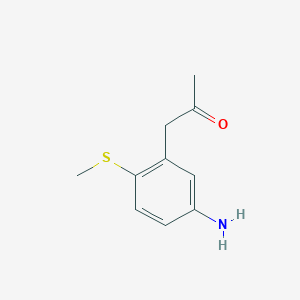

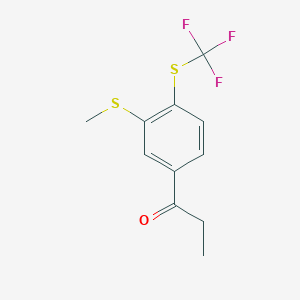
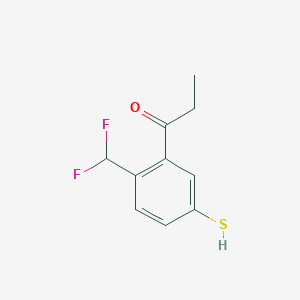

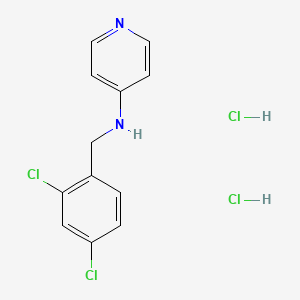
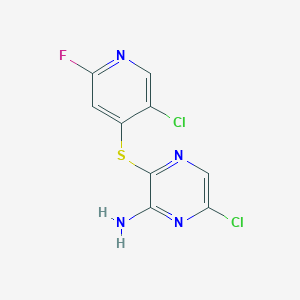

![(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14049370.png)
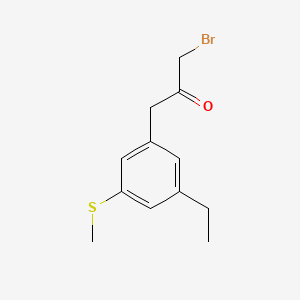
![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate](/img/structure/B14049401.png)
